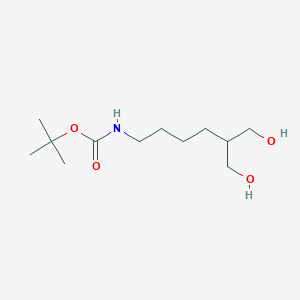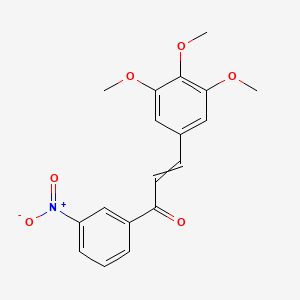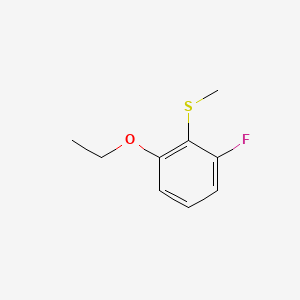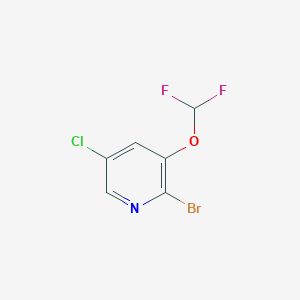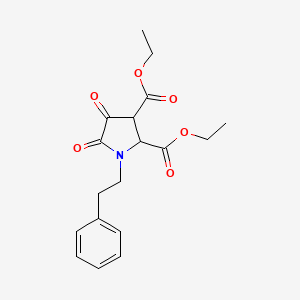
Diethyl 4,5-dioxo-1-(2-phenylethyl)pyrrolidine-2,3-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 4,5-dioxo-1-(2-phenylethyl)pyrrolidine-2,3-dicarboxylate is a chemical compound with the molecular formula C17H19NO6 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Vorbereitungsmethoden
The synthesis of Diethyl 4,5-dioxo-1-(2-phenylethyl)pyrrolidine-2,3-dicarboxylate typically involves multi-step organic reactions. One common method includes the condensation of diethyl oxalate with an appropriate amine, followed by cyclization and oxidation steps. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Diethyl 4,5-dioxo-1-(2-phenylethyl)pyrrolidine-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of more oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced pyrrolidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, where nucleophiles like amines or alcohols replace the ethoxy groups, forming new derivatives.
Wissenschaftliche Forschungsanwendungen
Diethyl 4,5-dioxo-1-(2-phenylethyl)pyrrolidine-2,3-dicarboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a building block in organic synthesis.
Wirkmechanismus
The mechanism of action of Diethyl 4,5-dioxo-1-(2-phenylethyl)pyrrolidine-2,3-dicarboxylate involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways depend on the specific application and derivative of the compound being studied.
Vergleich Mit ähnlichen Verbindungen
Diethyl 4,5-dioxo-1-(2-phenylethyl)pyrrolidine-2,3-dicarboxylate can be compared with similar compounds such as:
Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate: Another pyrrolidine derivative with different substituents, used in similar applications.
Diethyl 2-phenyl-4,6-dioxocyclohexane-1,3-dicarboxylate: A structurally related compound with a cyclohexane ring instead of a pyrrolidine ring.
Diethyl 4,5-dioxo-1-phenethyl-pyrrolidine-2,3-dicarboxylate: A closely related compound with slight structural variations.
The uniqueness of this compound lies in its specific substituents and the resulting chemical and biological properties.
Eigenschaften
CAS-Nummer |
7399-21-5 |
|---|---|
Molekularformel |
C18H21NO6 |
Molekulargewicht |
347.4 g/mol |
IUPAC-Name |
diethyl 4,5-dioxo-1-(2-phenylethyl)pyrrolidine-2,3-dicarboxylate |
InChI |
InChI=1S/C18H21NO6/c1-3-24-17(22)13-14(18(23)25-4-2)19(16(21)15(13)20)11-10-12-8-6-5-7-9-12/h5-9,13-14H,3-4,10-11H2,1-2H3 |
InChI-Schlüssel |
NHJVWZVFKVUHHN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1C(N(C(=O)C1=O)CCC2=CC=CC=C2)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(2-Bromophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B14012034.png)

![2-(2-Amino-[1,2,4]triazolo[1,5-a]pyrazin-8-yl)phenol](/img/structure/B14012052.png)
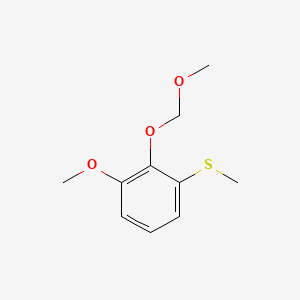
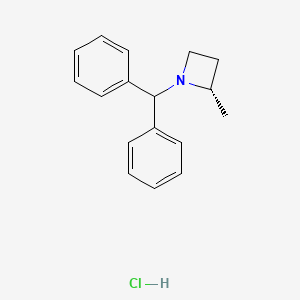
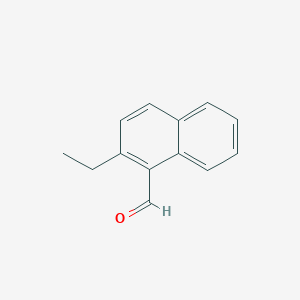
![N-[4-(3-aminoisoquinolin-4-yl)phenyl]acetamide](/img/structure/B14012092.png)
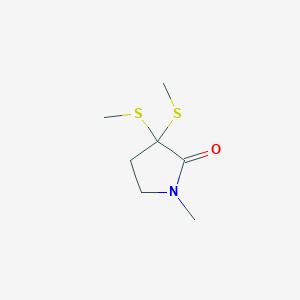
![2-((2-Methyl-[1,1'-biphenyl]-3-YL)methyl)isoindoline-1,3-dione](/img/structure/B14012104.png)
